

pharmacokinetics half-life osilodrostat metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Osilodrostat

CAS No.: 928134-65-0

Cat. No.: S548884

[Get Quote](#)

Pharmacokinetic Profile of Osilodrostat

The table below summarizes the core pharmacokinetic parameters of **osilodrostat**.

Parameter	Summary Data
Bioavailability	Assumed to be essentially complete (rapid and complete oral absorption) [1].
Time to Max Concentration (T~max~)	~1 hour [1] [2]. A high-fat meal can delay T~max~ to 2.5 hours, but this is not considered clinically significant [3].
Elimination Half-Life	~4 hours [1] [3] [2].
Protein Binding	Minimal (<40%) for both osilodrostat and its major metabolite [1].
Apparent Volume of Distribution (V~d~)	Median of approximately 100 L [1] [2].
Route of Elimination	Primarily metabolism followed by renal excretion of metabolites [1].
% Excreted Unchanged	5.2% in urine [1].

Metabolism and Drug Interaction Potential

Osilodrostat is extensively metabolized, with only a small fraction excreted unchanged.

- **Metabolic Pathways:** **Osilodrostat** is metabolized by multiple enzymes, with no single enzyme contributing more than 25% to its total clearance, reducing its risk as a "victim" of drug-drug interactions (DDIs) [1] [2].
 - ~26% of total clearance is mediated by CYP enzymes (including CYP3A4, CYP2B6, and CYP2D6) [2].
 - ~19% is mediated by UGT enzymes [2].
 - The remaining ~50% is mediated by other, non-CYP/non-UGT enzymes [2].
- **Key Metabolites:** The most abundant metabolite in plasma is M34.5 (di-oxygenated **osilodrostat**). The major urinary metabolite is M16.5 (**osilodrostat** glucuronide). Available evidence suggests these metabolites do not contribute to the drug's therapeutic efficacy [1].
- **Osilodrostat as a Perpetrator of DDIs:** **Osilodrostat** can inhibit several CYP enzymes [4] [2].

Enzyme Inhibited	Inhibition Potency
CYP1A2	Moderate
CYP2C19	Weak-to-Moderate
CYP2D6	Weak
CYP3A4/5	Weak

This inhibition profile means **osilodrostat** may increase the exposure of co-administered drugs that are substrates for these enzymes.

Experimental Protocol for Drug Interaction Assessment

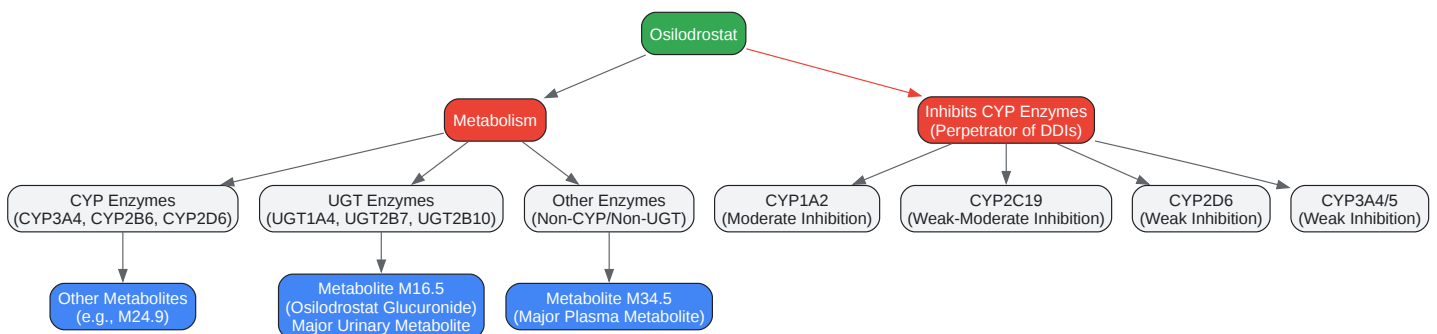
The key study that characterized **osilodrostat**'s inhibition potential used a validated clinical method [4].

- **Study Design:** A single-center, open-label, fixed-sequence DDI study in healthy adult volunteers.
- **Probe Substrates:** A single oral dose of a "cocktail" containing specific probe drugs was used to assess the activity of multiple CYP enzymes simultaneously:
 - **Caffeine (100 mg)** for CYP1A2

- **Omeprazole (20 mg)** for CYP2C19
- **Dextromethorphan (30 mg)** for CYP2D6
- **Midazolam (2 mg)** for CYP3A4/5
- **Procedure:** Subjects received the cocktail alone, followed by a 6-day washout period. They then received a single 50 mg dose of **osilodrostat**, followed by the cocktail again 30 minutes later [4].
- **Pharmacokinetic Analysis:** Blood samples were collected at scheduled times after cocktail administration in both periods. Plasma concentrations of the probe substrates were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The area under the concentration-time curve (AUC) and maximum plasma concentration (C~max~) for each probe, with and without **osilodrostat**, were compared to determine the geometric mean ratio and 90% confidence intervals [4].

Metabolic Pathway and Enzyme Selectivity

The following diagram illustrates the metabolic fate of **osilodrostat** in the body and its interactions with key enzymes, based on the described research.



[Click to download full resolution via product page](#)

This diagram visualizes the dual role of **osilodrostat**: it is extensively metabolized by multiple enzymes and also acts as an inhibitor of several cytochrome P450 enzymes.

Clinical Implications and Dosing

The pharmacokinetic profile of **osilodrostat** directly informs its clinical use.

- **Dosing Schedule:** The 4-hour half-life supports a twice-daily oral dosing regimen to maintain stable therapeutic levels [3].
- **Special Populations:** No dose adjustment is needed for renal impairment, but patients with moderate or severe hepatic impairment require a lower starting dose due to increased **osilodrostat** exposure [1] [2].
- **Clinical Monitoring:** The short half-life allows for relatively rapid dose titration. Cortisol levels should be monitored frequently during initial treatment to avoid hypocortisolism and to guide dose adjustments [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Osilodrostat: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Pharmacokinetics of osilodrostat following single and ... [endocrine-abstracts.org]
3. Osilodrostat: A Novel Potent Inhibitor of 11-Beta ... [pmc.ncbi.nlm.nih.gov]
4. Drug Interaction Potential of Osilodrostat (LCI699) Based ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [pharmacokinetics half-life osilodrostat metabolism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548884#pharmacokinetics-half-life-osilodrostat-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com